2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione” is also known as WIKI4 . It has a molecular formula of C29H23N5O3S and a molecular weight of 521.59 . The compound is non-polymer .
Molecular Structure Analysis
The compound has an isomeric SMILES representation as follows: COc1ccc (cc1)n2c (nnc2SCCCN3C (=O)c4cccc5c4c (ccc5)C3=O)c6ccncc6 . This representation provides a detailed view of the molecular structure of the compound .Physical And Chemical Properties Analysis
The compound has a formal charge of 0 . It consists of 61 atoms, with no chiral atoms, and has 66 bonds, 28 of which are aromatic bonds .Scientific Research Applications
Synthesis and Reactivity
The thermal reactivity of tricyclic 4,5-diacyltriazolines, which involves complex molecules including those with methoxyphenyl groups, indicates a rich chemistry for synthesizing diverse compounds. Such reactions offer pathways for creating novel molecules with potential applications in materials science and pharmaceuticals (Benati, Montevecchi, & Spagnolo, 1991).
Catalysis
Copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via naphthoquinone difunctionalization highlights the role of metal catalysis in synthesizing complex heterocyclic compounds. Such processes are crucial in developing pharmaceuticals and agrochemicals with high efficiency and selectivity (Liu & Sun, 2012).
Biological Applications
The synthesis of novel compounds based on lawsone, exhibiting antioxidant and antitumor activities, demonstrates the potential of complex molecules in therapeutic applications. Understanding the biological activities of such compounds can lead to the discovery of new drugs and treatments for various diseases (Hassanien, Abd El-Ghani, & Elbana, 2022).
Molecular Structure and Characterization
Studies on the one-step synthesis and X-ray analysis of methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-ones contribute to the understanding of molecular structures and their electronic properties. Such knowledge is fundamental in the design of materials with specific optical, electronic, or catalytic properties (Lu & He, 2012).
Synthesis of Heterocycles
The efficient generation of singlet oxygen and photooxidation of sulfide into sulfoxide via tuning the ancillary of bicyclometalated iridium(III) complexes demonstrates the application of complex molecules in photocatalytic reactions. This research opens avenues for environmental remediation and synthetic chemistry applications (Li & Ye, 2019).
Mechanism of Action
Mode of Action
Its structural features suggest that it might interact with its targets through hydrogen bonding, hydrophobic interactions, or possibly through covalent bonding .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Based on its structural similarity to known compounds, it may influence pathways related to cell signaling, metabolism, or possibly dna synthesis .
Pharmacokinetics
Its molecular weight (52159 g/mol ) suggests it may have good oral bioavailability. The presence of the methoxy group might enhance its metabolic stability, while the sulfanyl group could potentially be a site of metabolic vulnerability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect this compound .
Future Directions
properties
IUPAC Name |
2-[3-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O3S/c1-37-22-13-11-21(12-14-22)34-26(20-8-4-15-30-18-20)31-32-29(34)38-17-5-16-33-27(35)23-9-2-6-19-7-3-10-24(25(19)23)28(33)36/h2-4,6-15,18H,5,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFQFMHDIWRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.